Golotimod (hydrochloride)
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Overview
Description
SCV 07 (hydrochloride), also known as Golotimod hydrochloride, is an immunomodulating peptide with notable antimicrobial activity. It is a dipeptide composed of gamma-D-glutamyl-L-tryptophan. This compound has shown significant potential in enhancing the efficacy of antituberculosis therapy, stimulating thymic and splenic cell proliferation, and improving macrophage function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCV 07 (hydrochloride) typically involves the coupling of gamma-D-glutamyl and L-tryptophan. The process can be summarized as follows:
Coupling Reaction: Gamma-D-glutamyl is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Addition of L-Tryptophan: L-tryptophan is then added to the activated gamma-D-glutamyl to form the dipeptide.
Purification: The resulting dipeptide is purified using techniques such as crystallization or chromatography.
Hydrochloride Formation: The purified dipeptide is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of SCV 07 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used for the coupling reaction.
Purification: Industrial-scale chromatography or crystallization methods are employed.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
SCV 07 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The tryptophan moiety can undergo oxidation under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Substitution reactions can occur at the amino acid residues.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Conditions vary depending on the desired substitution, often involving nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions include modified versions of SCV 07 (hydrochloride) with altered functional groups, which can be used for further research and development.
Scientific Research Applications
SCV 07 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in immune modulation and cell proliferation.
Medicine: Explored for its potential in treating tuberculosis, oral mucositis, and recurrent genital herpes simplex virus type 2 (HSV-2)
Industry: Utilized in the development of new antimicrobial agents and immunomodulatory therapies.
Mechanism of Action
SCV 07 (hydrochloride) exerts its effects through several mechanisms:
Immune Modulation: It stimulates thymic and splenic cell proliferation, enhancing the immune response.
Macrophage Function: Improves macrophage activity, aiding in the body’s defense against infections.
STAT3 Inhibition: Inhibits the STAT3 signaling pathway, which is involved in various cellular processes, including inflammation and immune response
Comparison with Similar Compounds
Similar Compounds
Gamma-D-glutamyl-L-tryptophan: The non-hydrochloride form of SCV 07.
Other Immunomodulating Peptides: Compounds like thymosin alpha-1 and interleukin-2.
Uniqueness
SCV 07 (hydrochloride) is unique due to its dual role as an immunomodulator and antimicrobial agent. Its ability to enhance antituberculosis therapy and modulate immune responses makes it a valuable compound in both research and therapeutic contexts .
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Properties
IUPAC Name |
(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5.ClH/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);1H/t11-,13+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTBHYZPAMPQGT-YLAFAASESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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